molecular formula C24H21ClN4O4S B11117102 4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11117102
M. Wt: 497.0 g/mol
InChI Key: TVECMSIJEPEGHO-UHFFFAOYSA-N
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Description

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the methoxyphenyl group: This step involves the reaction of a phenol derivative with a suitable electrophile to form the methoxyphenyl group.

    Coupling reactions: The final step involves coupling the pyrazole ring with the chlorophenyl and methoxyphenyl groups using appropriate coupling reagents and conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Coupling reactions: This compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound shares the pyrazole ring and chlorophenyl group but differs in its carboxylic acid functional group.

    (4-CHLOROPHENYL)(4-METHOXYPHENYL)METHANONE: This compound contains the chlorophenyl and methoxyphenyl groups but lacks the pyrazole ring.

The uniqueness of 4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C24H21ClN4O4S/c1-16-23(24(30)29(27-16)20-9-3-17(25)4-10-20)15-26-18-7-13-22(14-8-18)34(31,32)28-19-5-11-21(33-2)12-6-19/h3-15,27-28H,1-2H3

InChI Key

TVECMSIJEPEGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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